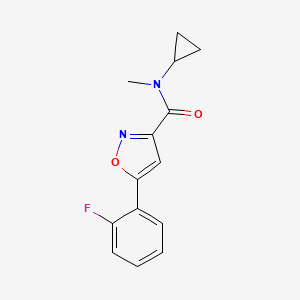
N-cyclopropyl-5-(2-fluorophenyl)-N-methyl-1,2-oxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-5-(2-fluorophenyl)-N-methyl-1,2-oxazole-3-carboxamide, also known as CX-4945, is a small molecule inhibitor of protein kinase CK2. CK2 is a ubiquitous protein kinase that is involved in various cellular processes, including cell growth, differentiation, and apoptosis. CX-4945 has been shown to have potential therapeutic applications in cancer, neurodegenerative diseases, and viral infections.
Mécanisme D'action
N-cyclopropyl-5-(2-fluorophenyl)-N-methyl-1,2-oxazole-3-carboxamide selectively inhibits the activity of CK2 by binding to the ATP-binding site of the enzyme. CK2 has multiple substrates, including transcription factors, signaling molecules, and structural proteins. By inhibiting CK2 activity, N-cyclopropyl-5-(2-fluorophenyl)-N-methyl-1,2-oxazole-3-carboxamide can modulate various cellular processes, including cell proliferation, apoptosis, and DNA repair.
Biochemical and Physiological Effects
N-cyclopropyl-5-(2-fluorophenyl)-N-methyl-1,2-oxazole-3-carboxamide has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of DNA damage response. N-cyclopropyl-5-(2-fluorophenyl)-N-methyl-1,2-oxazole-3-carboxamide can also modulate the expression of various genes involved in cell cycle regulation, apoptosis, and DNA repair.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-cyclopropyl-5-(2-fluorophenyl)-N-methyl-1,2-oxazole-3-carboxamide is its selectivity for CK2, which allows for specific modulation of CK2-dependent cellular processes. N-cyclopropyl-5-(2-fluorophenyl)-N-methyl-1,2-oxazole-3-carboxamide is also orally bioavailable and has good pharmacokinetic properties, making it suitable for in vivo studies.
One of the limitations of N-cyclopropyl-5-(2-fluorophenyl)-N-methyl-1,2-oxazole-3-carboxamide is its potential off-target effects, which can affect the interpretation of the results. N-cyclopropyl-5-(2-fluorophenyl)-N-methyl-1,2-oxazole-3-carboxamide can also induce cytotoxicity at high concentrations, which can affect the viability of cells in vitro.
Orientations Futures
There are several future directions for the study of N-cyclopropyl-5-(2-fluorophenyl)-N-methyl-1,2-oxazole-3-carboxamide. One direction is to investigate the potential of N-cyclopropyl-5-(2-fluorophenyl)-N-methyl-1,2-oxazole-3-carboxamide in combination with other anticancer agents, including chemotherapy and immunotherapy. Another direction is to explore the potential of N-cyclopropyl-5-(2-fluorophenyl)-N-methyl-1,2-oxazole-3-carboxamide in other diseases, including inflammatory diseases and metabolic disorders. The development of more potent and selective CK2 inhibitors is also an area of active research.
Méthodes De Synthèse
The synthesis of N-cyclopropyl-5-(2-fluorophenyl)-N-methyl-1,2-oxazole-3-carboxamide involves a series of chemical reactions, including the reaction of 2-fluorobenzonitrile with cyclopropylmagnesium bromide to form 2-fluorophenylcyclopropane. The latter is then reacted with N-methyl-2-oxazoline-3-carboxamide in the presence of a palladium catalyst to form N-cyclopropyl-5-(2-fluorophenyl)-N-methyl-1,2-oxazole-3-carboxamide. The yield of N-cyclopropyl-5-(2-fluorophenyl)-N-methyl-1,2-oxazole-3-carboxamide can be improved by optimizing the reaction conditions.
Applications De Recherche Scientifique
N-cyclopropyl-5-(2-fluorophenyl)-N-methyl-1,2-oxazole-3-carboxamide has been extensively studied in preclinical and clinical studies for its potential therapeutic applications. In cancer, CK2 is overexpressed and promotes tumor growth, survival, and resistance to chemotherapy. N-cyclopropyl-5-(2-fluorophenyl)-N-methyl-1,2-oxazole-3-carboxamide has been shown to inhibit CK2 activity and induce cell death in various cancer cell lines, including breast, prostate, and pancreatic cancer. In clinical trials, N-cyclopropyl-5-(2-fluorophenyl)-N-methyl-1,2-oxazole-3-carboxamide has shown promising results in treating advanced solid tumors and multiple myeloma.
In neurodegenerative diseases, CK2 is involved in the pathogenesis of Alzheimer's disease and Huntington's disease. N-cyclopropyl-5-(2-fluorophenyl)-N-methyl-1,2-oxazole-3-carboxamide has been shown to reduce the accumulation of beta-amyloid and tau proteins in Alzheimer's disease models and improve motor function in Huntington's disease models.
In viral infections, CK2 is required for the replication of various viruses, including HIV, hepatitis C, and dengue virus. N-cyclopropyl-5-(2-fluorophenyl)-N-methyl-1,2-oxazole-3-carboxamide has been shown to inhibit viral replication and reduce viral load in vitro and in vivo.
Propriétés
IUPAC Name |
N-cyclopropyl-5-(2-fluorophenyl)-N-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O2/c1-17(9-6-7-9)14(18)12-8-13(19-16-12)10-4-2-3-5-11(10)15/h2-5,8-9H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDQQYBRRHGGBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC1)C(=O)C2=NOC(=C2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

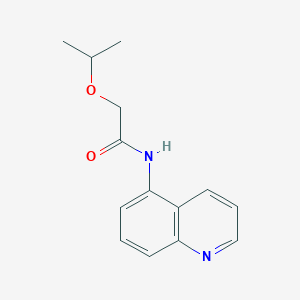
![5-[2-(methoxymethyl)-1,3-thiazol-4-yl]-1-methyl-3H-indol-2-one](/img/structure/B7531036.png)

![N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-2-methoxypropanamide](/img/structure/B7531052.png)
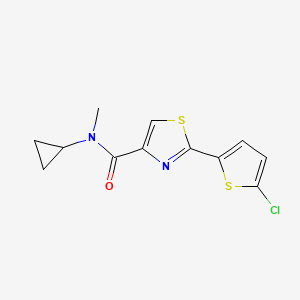
![2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazin-4-yl-(4-chloro-1H-pyrrol-2-yl)methanone](/img/structure/B7531078.png)
![N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-2-propan-2-yloxyacetamide](/img/structure/B7531085.png)
![N-[3-(5-methyltetrazol-1-yl)phenyl]-1,2,5-thiadiazole-3-carboxamide](/img/structure/B7531093.png)
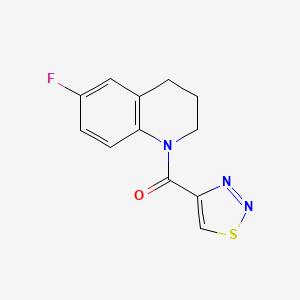

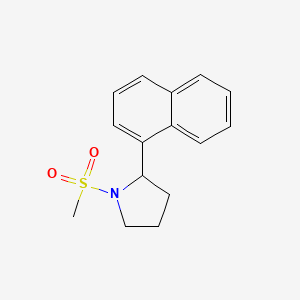
![N-[2-(2-methylpiperidin-1-yl)ethyl]-1,2,5-thiadiazole-3-carboxamide](/img/structure/B7531116.png)
![3-[4-(2-Methoxy-5-methylphenyl)sulfonylpiperazin-1-yl]propanoic acid](/img/structure/B7531118.png)
![N-[2-(2-methylpiperidin-1-yl)ethyl]thiadiazole-5-carboxamide](/img/structure/B7531121.png)